![molecular formula C14H30O3Si B13890700 6-[1-[Tert-butyl(dimethyl)silyl]oxypropyl]oxan-3-ol](/img/structure/B13890700.png)
6-[1-[Tert-butyl(dimethyl)silyl]oxypropyl]oxan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[1-[Tert-butyl(dimethyl)silyl]oxypropyl]oxan-3-ol is a chemical compound that belongs to the class of silyl ethers. Silyl ethers are commonly used as protecting groups for alcohols in organic synthesis due to their stability and ease of removal under mild conditions. This compound is characterized by the presence of a tert-butyl(dimethyl)silyl group attached to an oxypropyl chain, which is further connected to an oxan-3-ol moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[1-[Tert-butyl(dimethyl)silyl]oxypropyl]oxan-3-ol typically involves the protection of a hydroxyl group using tert-butyl(dimethyl)silyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or acetonitrile at room temperature. The general reaction scheme is as follows:
-
Protection of Hydroxyl Group
- Reactant: Alcohol
- Reagent: TBDMS-Cl
- Base: Imidazole or Pyridine
- Solvent: DMF or Acetonitrile
- Temperature: Room Temperature
-
Formation of this compound
- Reactant: Protected Alcohol
- Reagent: Oxan-3-ol derivative
- Solvent: Aprotic Solvent
- Temperature: Room Temperature
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also common in industrial settings to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
6-[1-[Tert-butyl(dimethyl)silyl]oxypropyl]oxan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Deprotection: The tert-butyl(dimethyl)silyl group can be removed using tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) or acidic conditions (e.g., acetic acid/water mixture).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, Acyl chlorides
Deprotection: TBAF in THF, Acetic acid/water mixture
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
6-[1-[Tert-butyl(dimethyl)silyl]oxypropyl]oxan-3-ol has various scientific research applications, including:
Chemistry: Used as a protecting group for alcohols in organic synthesis, facilitating the selective modification of complex molecules.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and natural products.
Medicine: Utilized in the development of drug candidates and the study of metabolic pathways.
Industry: Applied in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 6-[1-[Tert-butyl(dimethyl)silyl]oxypropyl]oxan-3-ol primarily involves its role as a protecting group. The tert-butyl(dimethyl)silyl group provides steric hindrance and electronic effects that stabilize the protected hydroxyl group, preventing unwanted reactions. The deprotection process involves nucleophilic attack by fluoride ions or acidic hydrolysis, leading to the cleavage of the silyl ether bond and release of the free alcohol.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-((tert-Butyldimethylsilyl)oxy)-propanol: Another silyl ether used as a protecting group for alcohols.
tert-Butyldimethylsilyl chloride: A reagent used for the protection of hydroxyl groups.
tert-Butyldimethylsilanol: A related compound with similar protective properties.
Uniqueness
6-[1-[Tert-butyl(dimethyl)silyl]oxypropyl]oxan-3-ol is unique due to its specific structure, which combines the stability of the tert-butyl(dimethyl)silyl group with the reactivity of the oxan-3-ol moiety. This combination allows for selective protection and deprotection of hydroxyl groups in complex synthetic pathways, making it a valuable tool in organic synthesis.
Propriétés
Formule moléculaire |
C14H30O3Si |
|---|---|
Poids moléculaire |
274.47 g/mol |
Nom IUPAC |
6-[1-[tert-butyl(dimethyl)silyl]oxypropyl]oxan-3-ol |
InChI |
InChI=1S/C14H30O3Si/c1-7-12(13-9-8-11(15)10-16-13)17-18(5,6)14(2,3)4/h11-13,15H,7-10H2,1-6H3 |
Clé InChI |
YPMQGQOVNXHZBP-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1CCC(CO1)O)O[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoic acid; methanamine](/img/structure/B13890638.png)
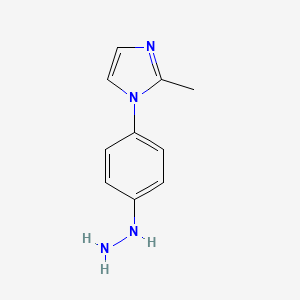
![tert-butyl N-[1-(6-nitrobenzotriazol-1-yl)-3-phenyl-1-sulfanylidenepropan-2-yl]carbamate](/img/structure/B13890654.png)
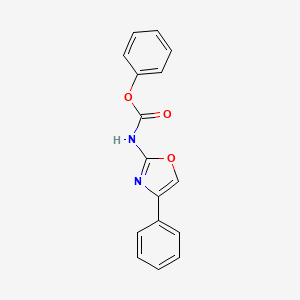
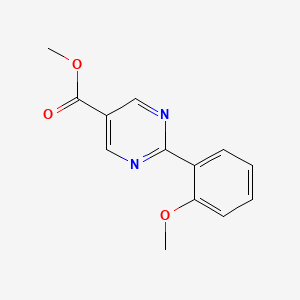


![Ethyl 2-[3,5-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]acetate](/img/structure/B13890674.png)

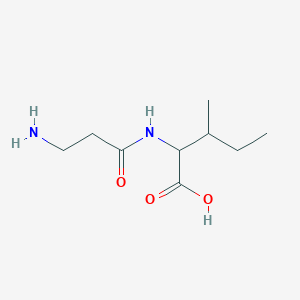
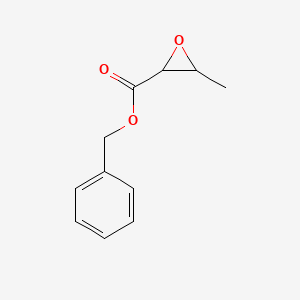
![Ethyl 4-[(6-methoxypyridin-3-yl)methyl]quinoline-2-carboxylate](/img/structure/B13890692.png)

